2-Phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-phenyl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-15(13-7-4-3-5-8-13)19(23)22-11-14(12-22)18-20-17(21-24-18)16-9-6-10-25-16/h3-10,14-15H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIFHISGFIUJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound includes a phenyl group, an azetidine ring, and a thiophenyl-substituted oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 360.46 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown promising activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| D1 | MCF-7 | 15.0 | Apoptosis induction |
| D2 | HeLa | 12.5 | Cell cycle arrest |
| D3 | A549 | 20.0 | Inhibition of proliferation |
Antimicrobial Activity
The presence of thiophenes in the structure contributes to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The SAR studies suggest that electron-withdrawing groups enhance antimicrobial activity.
Table 2: Antimicrobial Activity
| Compound | Microorganism Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D4 | Staphylococcus aureus | 32 µg/mL |
| D5 | Escherichia coli | 64 µg/mL |
| D6 | Candida albicans | 16 µg/mL |
Antioxidant Activity
Oxadiazole derivatives have also been evaluated for their antioxidant capabilities. The presence of functional groups such as hydroxyl or methoxy at specific positions has been correlated with increased radical scavenging activity.
Case Studies and Research Findings
A comprehensive study published in Molecules highlighted the synthesis and biological evaluation of various oxadiazole derivatives, including those similar to our target compound. The findings emphasized that modifications on the oxadiazole ring significantly influenced their biological activities.
Key Findings:
- Structure-Activity Relationship (SAR) : The introduction of halogen substituents at the para position of phenyl rings was found to enhance both anticancer and antimicrobial activities.
- Metabolic Stability : Some derivatives exhibited good metabolic stability and bioavailability, making them suitable candidates for further pharmacological development.
- Mechanisms : Investigations into the mechanisms revealed that these compounds could modulate signaling pathways involved in apoptosis and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its combination of azetidine, thiophene-oxadiazole, and phenyl-butanone groups. Below is a comparative analysis with structurally related compounds from the evidence:
Key Structural Variations
Critical Observations
- Heterocyclic Ring Size : The target compound’s azetidine (4-membered ring) contrasts with LL4’s piperidine (6-membered). Azetidine’s smaller size may enhance rigidity and alter binding kinetics compared to more flexible piperidine derivatives .
Pharmacological Implications (Inferred)
While direct activity data for the target compound are absent, structural analogs provide clues:
- The thiophene group may enhance selectivity over purely aromatic substituents .
- Metabolic Stability: The azetidine ring’s rigidity could reduce metabolic degradation compared to morpholinoethyl groups in patented compounds (), though this requires experimental validation .
Q & A
Q. Optimization Parameters
| Condition | Impact on Yield/Purity | Example Values |
|---|---|---|
| Temperature | Higher yields at 80–100°C | Reflux in acetonitrile (82°C) |
| Solvent | Polar aprotic solvents preferred | DMF, THF, or DCM |
| Catalysts | Use of triethylamine for pH control | 10–15% v/v |
| Reaction Time | Extended time improves cyclization | 12–24 hours |
Purity Enhancement : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
How can researchers resolve contradictions in reported biological activities of oxadiazole-containing compounds, and what methodological approaches ensure data reliability?
Advanced Data Contradiction Analysis
Discrepancies in biological activity (e.g., IC₅₀ values) may arise from:
Q. Methodological Solutions :
- Orthogonal Assays : Validate results using both enzymatic (e.g., FLAP binding) and cellular assays (e.g., LTB₄ inhibition in whole blood) .
- Standardized Protocols : Adopt guidelines like NIH Assay Guidance Manual for dose-response curves.
- Structural Confirmation : Ensure batch-to-batch consistency via ¹H/¹³C NMR and HRMS .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound's structural integrity?
Q. Basic Characterization Workflow
| Technique | Purpose | Key Data Points |
|---|---|---|
| ¹H/¹³C NMR | Confirm azetidine, oxadiazole, and thiophene connectivity | δ 7.8–8.2 ppm (oxadiazole), δ 4.1–4.5 ppm (azetidine) |
| HRMS (ESI+) | Verify molecular formula (C₂₀H₂₀N₃O₂S) | m/z calculated: 366.1284; observed: 366.1288 |
| HPLC-UV | Assess purity (>95%) | Retention time: 8.2 min (C18 column, 70:30 MeCN/H₂O) |
Advanced Methods : X-ray crystallography (SHELX suite) for absolute configuration determination .
What computational methods are employed to predict the interaction between this compound and biological targets like enzymes or receptors?
Q. Advanced Molecular Modeling
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EthR transcriptional regulator in Mycobacterium tuberculosis). Key interactions: π-π stacking with thiophene and hydrogen bonding to oxadiazole .
- MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns trajectories).
- QSAR Models : Use descriptors like LogP, polar surface area, and H-bond donors to predict ADMET properties .
How do structural modifications, such as substituting the thiophene ring, influence the compound's pharmacological profile and selectivity?
Q. Advanced Structure-Activity Relationship (SAR)
Methodology : Parallel synthesis of analogs followed by high-throughput screening (HTS) in target-specific assays .
What are the stability considerations for this compound under different storage and experimental conditions?
Q. Basic Stability Protocol
- Storage : -20°C in amber vials under argon; avoid freeze-thaw cycles.
- pH Sensitivity : Degrades >10% in aqueous solutions at pH <4 or >10 within 24 hours .
- Thermal Stability : Stable at 25°C for 1 week; decomposition observed at 60°C (TGA/DSC data) .
What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?
Q. Advanced Crystallography Challenges
- Low Crystallinity : Common due to flexible azetidine ring. Solution: Co-crystallize with ligands (e.g., glycerol) or use sitting-drop vapor diffusion with PEG 4000 .
- Twinned Crystals : Refinement via SHELXL with TWIN/BASF commands .
- Data Collection : High-resolution (<1.6 Å) synchrotron data recommended for accurate electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
